1-benzyl-3-[(4-methoxyphenyl)methyl]urea
Description
Properties
CAS No. |
188911-54-8 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(4-methoxyphenyl)methyl]urea typically involves the reaction of benzylamine with 4-methoxybenzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-3-[(4-methoxyphenyl)methyl]urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[(4-methoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
1-benzyl-3-[(4-methoxyphenyl)methyl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Urea derivatives vary significantly in biological activity and physicochemical properties based on substituent groups. Key structural analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound improves solubility compared to chloro or fluoro substituents, which increase lipophilicity but may reduce bioavailability .
- Biological Activity : Substituents like ethylbenzoyl () or pyrrole-carbonylphenyl () confer distinct activities (e.g., anticancer vs. enzyme modulation). The target compound’s methoxyphenyl group may balance solubility and target engagement.
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy-substituted ureas (e.g., target compound) exhibit higher aqueous solubility than chlorophenyl or fluorophenyl analogs due to polarity .
- pKa and Bioavailability : The target compound’s pKa is unlisted, but analogs like 1-benzyl-3-(4-chlorophenyl)-1-methoxyurea have pKa ~12.75, suggesting moderate ionization at physiological pH .
- Molecular Weight : The target (270.33 Da) falls within drug-like space, whereas larger analogs (e.g., 355.4 Da in ) may face permeability issues .
Q & A
Q. What controls are critical for validating target engagement in cellular assays?
- Essential Controls :
- Negative : Untreated cells + vehicle (DMSO ≤0.1%).
- Positive : Known inhibitors (e.g., staurosporine for apoptosis).
- Orthogonal Assays : Combine Western blot (target protein downregulation) with fluorescence polarization (direct binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
